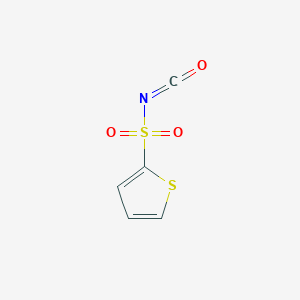

噻吩-2-磺酰异氰酸酯

描述

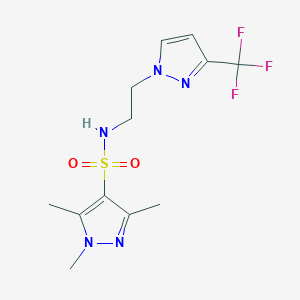

Thiophene-2-sulfonyl isocyanate is a compound with the molecular formula C5H3NO3S2 . It contains a total of 14 bonds, including 11 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Thiophene .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives . Another method involves ring-forming multicomponent reactions for synthesizing thiophenes and their derivatives .Molecular Structure Analysis

The molecular structure of Thiophene-2-sulfonyl isocyanate includes a five-membered ring made up of one sulfur and four carbon atoms . The compound has a molecular weight of 189.2 g/mol .Chemical Reactions Analysis

Thiophene derivatives, including Thiophene-2-sulfonyl isocyanate, are important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices . They have peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) .Physical And Chemical Properties Analysis

Thiophene-2-sulfonyl isocyanate has a molecular weight of 189.2 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5. It has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 100 Ų .科学研究应用

Medicinal Chemistry

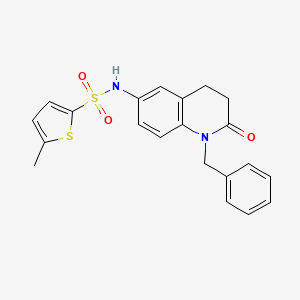

Thiophene derivatives, including Thiophene-2-sulfonyl isocyanate, are a potential class of biologically active compounds. They are used by medicinal chemists to develop advanced compounds with various biological effects, such as anticancer agents .

Anticancer Activity

Compounds containing thiophene moieties have been screened for anticancer activity against human cancer cell lines, indicating the potential use of Thiophene-2-sulfonyl isocyanate in cancer research .

Organic Semiconductors

Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors, which are crucial for developing electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors, suggesting that Thiophene-2-sulfonyl isocyanate could serve a similar function .

Anti-Atherosclerotic Agents

Thiophenes are used in synthesizing anti-atherosclerotic agents, implying that Thiophene-2-sulfonyl isocyanate may also be used in developing treatments for atherosclerosis .

Metal Complexing Agents

Thiophenes act as metal complexing agents, which could mean that Thiophene-2-sulfonyl isocyanate may find applications in coordination chemistry to form complexes with metals .

Insecticide Development

The use of thiophenes in the development of insecticides suggests that Thiophene-2-sulfonyl isocyanate could be used to create new insecticidal formulations .

Sustainable Chemistry

Isocyanates, including Thiophene-2-sulfonyl isocyanate, can be synthesized using more sustainable methods, which is crucial for green chemistry initiatives .

作用机制

Target of Action

Thiophene-2-sulfonyl isocyanate is a chemical compound that is used in various chemical reactions. Isocyanates, in general, are known to react with a variety of nucleophiles, including cyanide, oxygen, nitrogen, sulfur, or phosphorous .

Mode of Action

The mode of action of Thiophene-2-sulfonyl isocyanate involves its interaction with these nucleophiles. In a typical SN2 nucleophilic substitution reaction, Thiophene-2-sulfonyl isocyanate can act as a versatile nucleophile, reacting with alkyl halides to yield highly substituted secondary amides . This reaction greatly expands the chemical diversity, introducing an alternative bond break compared to classical amide synthesis .

Biochemical Pathways

Isothiocyanates, which can be synthesized from isocyanides like thiophene-2-sulfonyl isocyanate, are widely used in heterocycle and thiourea synthesis, as well as for medicinal and biochemistry applications . They are known to exhibit biological activity, including anti-cancer, anti-inflammatory, anti-microbial, antibiotic, antibacterial, fungicidal, or insecticidal activity .

Result of Action

The molecular and cellular effects of Thiophene-2-sulfonyl isocyanate’s action depend on the specific reaction and the nucleophile it interacts with. For instance, in the case of an SN2 reaction with alkyl halides, the result is the formation of highly substituted secondary amides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thiophene-2-sulfonyl isocyanate. For instance, the fluorescence quenching of thiophene substituted1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . These studies can provide insights into how environmental factors influence the compound’s action.

安全和危害

未来方向

属性

IUPAC Name |

N-(oxomethylidene)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S2/c7-4-6-11(8,9)5-2-1-3-10-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPHCEHVHVSGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene-2-sulfonyl isocyanate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2937922.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2937926.png)

![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)

![Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2937935.png)